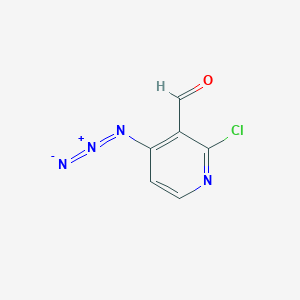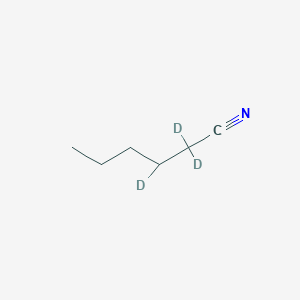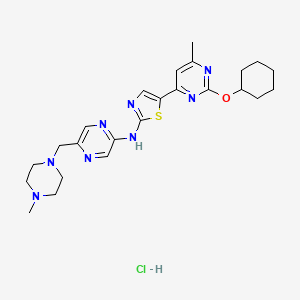
Loratadine impurity I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Loratadine impurity I is a synthetic compound that is used in the production of the antihistamine drug loratadine. Loratadine is used to treat allergies and hay fever and is available in both over the counter and prescription forms. This compound is an impurity in the production process of loratadine, and is believed to be responsible for the adverse effects associated with long-term use of loratadine.
Scientific Research Applications
A highly-sensitive micellar liquid chromatographic method was developed for the simultaneous determination of loratadine and desloratadine, an active metabolite of loratadine and a potential impurity in loratadine bulk powder. This method can be applied to determine both analytes in pharmaceutical preparations, human urine, plasma, and breast milk samples without prior extraction procedures, making it suitable for use in quality control laboratories (Belal et al., 2016).
A study developed and validated an HPLC/DAD assay for the determination of the related impurity ethyl-4-oxopiperidine-1-carboxylate (Impurity H) in loratadine. The method involves precolumn derivatization with 2,4-dinitrophenylhydrazine and can easily be applied, potentially replacing the gas chromatographic method for impurity H in loratadine (Albu et al., 2009).
A HPLC method using a SymmetryShield RP8 column was developed and validated for the measurement of loratadine and related compounds, including impurities, in raw material. This method is suitable for drug development and quality control, particularly for purity studies (Rupérez et al., 2002).
An improved liquid chromatographic method was developed for the determination of Loratadine and its impurities/degradation products in pharmaceutical drug substances. This method is described as simple, selective, and accurate for the quantification of impurities and degradation products of Loratadine in bulk drug samples (Ramulu et al., 2011).
A study focused on the characterization of loratadine's active pharmaceutical ingredients (APIs) and developed an ultra-sensitive LC-MS/MS technique for detecting seven nitrosamine impurities in loratadine drug with potential genotoxicity. This method was validated according to ICH guidelines and can be employed for routine detection of nitrosamines in loratadine APIs and its doses (Reddy et al., 2022).
A capillary electrophoresis method was developed as a complementary tool to HPLC for the identification of loratadine and its impurities, suitable for application to long-term stability and purity studies (Fernández et al., 2003).
Properties
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-8,11,14H,2,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEKZPHQSXPSRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)

![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)

![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)
![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)

